molecular formula C9H6BrCl2N B8759054 6-Bromo-4-chloroquinoline hydrochloride CAS No. 1086062-75-0

6-Bromo-4-chloroquinoline hydrochloride

Cat. No.: B8759054
CAS No.: 1086062-75-0
M. Wt: 278.96 g/mol
InChI Key: RWGAHDHOGFMENT-UHFFFAOYSA-N
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Description

Overview of Quinoline (B57606) Derivatives as Privileged Chemical Scaffolds in Advanced Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. bohrium.comorientjchem.orgnih.govnih.govresearchgate.net This designation stems from the quinoline nucleus's ability to bind to a wide range of biological targets, allowing for the development of compounds with diverse pharmacological activities. researchgate.net The versatility of the quinoline structure allows for the generation of large libraries of derivatives through various synthetic modifications, which has facilitated the exploration of their therapeutic potential. nih.gov

Researchers have successfully developed quinoline-based compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. orientjchem.orgnih.govnih.gov The synthetic accessibility and the capacity to introduce various functional groups onto the quinoline ring system enable chemists to fine-tune the molecules' pharmacological profiles, leading to the creation of novel therapeutic agents. orientjchem.orgnih.gov This inherent adaptability has made quinoline and its analogs a cornerstone in the design and synthesis of new bioactive molecules for advanced research. bohrium.comnih.gov

Historical Context of Halogenated Quinolines in Synthetic and Mechanistic Chemistry

The incorporation of halogen atoms into the quinoline framework has been a long-standing strategy in synthetic chemistry to modulate the electronic properties and reactivity of the molecule. mdpi.com Halogen substituents, such as bromine and chlorine, are known to influence a compound's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in pharmaceutical development. mdpi.com

Historically, the synthesis of halogenated quinolines has been integral to the development of new therapeutic agents. For instance, the well-known antimalarial drug chloroquine (B1663885) features a chlorine atom on the quinoline ring, highlighting the early recognition of the importance of halogenation. rsc.org Synthetic methodologies have evolved to allow for precise control over the position of halogenation on the quinoline ring. rsc.org Early methods often involved multi-step processes, but modern organic synthesis has introduced more efficient and regioselective protocols. rsc.orgrsc.org The study of halogenated quinolines has also provided valuable insights into reaction mechanisms, such as nucleophilic aromatic substitution, where the halogen acts as a leaving group, enabling the introduction of other functional groups. The synthesis of compounds like 6-Bromo-4-chloroquinoline (B1276899) involves key reactions such as chlorination using reagents like phosphorus oxychloride (POCl3). atlantis-press.comgoogle.com This historical development of synthetic routes has paved the way for the creation of complex, functionalized quinoline derivatives for a wide array of research applications. acs.org

Current Research Landscape of 6-Bromo-4-chloroquinoline Hydrochloride in Academic Settings

In the contemporary research environment, this compound is primarily valued as a key building block and intermediate in organic synthesis. medchemexpress.comchemimpex.comchemicalbook.com Its bifunctional nature, featuring both a bromine and a chlorine substituent at different positions, offers chemists strategic advantages for sequential and regioselective modifications. The chlorine atom at the 4-position is particularly susceptible to nucleophilic substitution, while the bromine atom at the 6-position can participate in various cross-coupling reactions.

A significant application of this compound is in the synthesis of highly potent and specific enzyme inhibitors for cancer research. researchgate.net For example, 6-Bromo-4-chloroquinoline is a documented intermediate in the synthesis of GSK2126458, a powerful inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). researchgate.net The ability to synthesize such complex and biologically active molecules underscores the academic and industrial importance of this compound as a starting material. chemimpex.com Its use in constructing molecules for biological studies and as a precursor for developing new antimicrobial and anticancer agents continues to make it a relevant and frequently utilized compound in academic and pharmaceutical research laboratories. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of 6-Bromo-4-chloroquinoline

Property Value
Chemical Formula C₉H₅BrClN
Molecular Weight 242.50 g/mol
Appearance Solid
InChI Key KJILYZMXTLCPDQ-UHFFFAOYSA-N

| CAS Number | 65340-70-7 |

Note: Data corresponds to the free base form, 6-Bromo-4-chloroquinoline. sigmaaldrich.com

Table 2: Mentioned Chemical Compounds

Compound Name Role / Context
This compound Primary subject of the article
6-Bromo-4-chloroquinoline Free base form, key synthetic intermediate
Chloroquine Example of a halogenated quinoline drug
GSK2126458 Anticancer agent synthesized using the subject compound

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1086062-75-0

Molecular Formula

C9H6BrCl2N

Molecular Weight

278.96 g/mol

IUPAC Name

6-bromo-4-chloroquinoline;hydrochloride

InChI

InChI=1S/C9H5BrClN.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H;1H

InChI Key

RWGAHDHOGFMENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)Cl.Cl

Origin of Product

United States

Comprehensive Analysis of Synthetic Methodologies for 6 Bromo 4 Chloroquinoline Hydrochloride

Classical and Contemporary Synthetic Routes to the Quinoline (B57606) Core

The traditional synthesis of the 6-bromoquinoline (B19933) core typically begins with a substituted aniline (B41778), in this case, 4-bromoaniline (B143363), which already contains the required bromine atom at the eventual C6 position of the quinoline ring. atlantis-press.comgoogle.com The subsequent steps focus on building the second heterocyclic ring.

Cyclization Strategies and Reaction Sequences

The construction of the quinoline ring from 4-bromoaniline can be achieved through several classical named reactions, which generally involve the condensation of the aniline with a three-carbon unit, followed by a high-temperature cyclization and aromatization.

One of the most common routes involves the reaction of 4-bromoaniline with a malonic acid derivative, such as Meldrum's acid, in the presence of an orthoformate like triethyl orthoformate. atlantis-press.comresearchgate.net This initial condensation forms an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. atlantis-press.com The subsequent step is a thermal cyclization, which is typically carried out in a high-boiling point solvent like diphenyl ether at temperatures exceeding 200°C. atlantis-press.comgoogle.com This intramolecular reaction closes the ring to form the key intermediate, 6-bromoquinolin-4-ol (B142416) or its tautomer, 6-bromoquinolin-4(1H)-one. atlantis-press.comprepchem.com

Alternative three-carbon synthons can also be employed. For instance, the reaction of 4-bromoaniline with ethyl propiolate yields 3-(4-bromoaniline) ethyl acrylate, which can then undergo a similar thermal cyclization in diphenyl ether to produce the 6-bromoquinolin-4(1H)-one intermediate. patsnap.comgoogle.com Another variation starts from ethyl 3,3-diethoxypropanoate and 4-bromoaniline. atlantis-press.com

The table below summarizes key classical cyclization strategies for the synthesis of the 6-bromoquinolin-4-ol precursor.

Starting MaterialsKey IntermediateCyclization ConditionsYieldReference
4-Bromoaniline, Meldrum's acid, Triethyl orthoformate5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneDiphenyl ether, ~250°CNot specified atlantis-press.com
4-Bromoaniline, Ethyl propiolate3-(4-bromoaniline) ethyl acrylateDiphenyl ether, 200-220°CHigh (up to 96%) patsnap.comgoogle.com

Halogenation Protocols for Selective Bromination and Chlorination

The halogenation strategy for 6-Bromo-4-chloroquinoline (B1276899) hydrochloride is two-fold: the introduction of bromine at the C6 position and chlorine at the C4 position.

Bromination: In most classical syntheses, the bromine at the C6 position is incorporated from the very beginning by using 4-bromoaniline as the starting material. patsnap.comgoogle.com This approach circumvents the need for selective bromination of the quinoline ring itself, which can sometimes lead to mixtures of isomers. researchgate.net Direct bromination of the quinoline nucleus often occurs at the C5 and C7 positions, especially in 8-substituted quinolines, making the pre-brominated aniline strategy more efficient for obtaining the 6-bromo isomer. researchgate.netnuph.edu.ua

Chlorination: The critical chlorination step involves the conversion of the 4-hydroxyl group of 6-bromoquinolin-4-ol into a chloro group. This is a nucleophilic substitution reaction on the pyridine (B92270) ring. The most widely used and effective reagent for this transformation is phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com The reaction is typically performed by heating 6-bromoquinolin-4-ol in neat POCl₃, sometimes with a catalytic amount of N,N-dimethylformamide (DMF), at reflux temperatures (around 110°C). atlantis-press.com After the reaction, the excess POCl₃ is removed, and the mixture is carefully quenched in ice water to yield 6-bromo-4-chloroquinoline. atlantis-press.com

Finally, the hydrochloride salt is prepared by treating the 6-bromo-4-chloroquinoline base with hydrochloric acid, often in a solvent like ethanol (B145695) or ether, to precipitate the final product. atlantis-press.comresearchgate.net

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods to construct the quinoline core, offering advantages such as milder conditions, higher atom economy, and broader functional group tolerance compared to classical high-temperature cyclizations. numberanalytics.com

Palladium-Catalyzed Transformations

Palladium catalysts are exceptionally versatile for forming the C-C and C-N bonds necessary for quinoline synthesis. nih.gov Various palladium-catalyzed methodologies have been developed that could be adapted for the synthesis of the 6-bromo-4-chloroquinoline framework.

Heck Coupling and Cyclization: One approach involves an initial palladium-catalyzed Heck coupling reaction between a 2-iodoaniline (B362364) derivative and an α,β-unsaturated carbonyl compound. nih.gov The resulting intermediate can then undergo cyclization in an acidic medium to form a quinolin-2(1H)-one, which could be a precursor for further elaboration. nih.gov

Oxidative Cyclization: A process for quinoline synthesis through the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been described. scispace.commdpi.com This method operates without additional acids or bases and shows good tolerance for various functional groups. scispace.commdpi.com

Isocyanide Insertion: A novel strategy combines palladium-catalyzed aryl isocyanide insertion with C(sp²)-H functionalization and a [4+1] cyclization to efficiently produce quinoline derivatives. rsc.org

Annulation of o-Iodoanilines: The annulation of o-iodoanilines with propargyl alcohols, catalyzed by palladium, provides a direct route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org

The table below highlights some palladium-catalyzed approaches to the quinoline core.

Reaction TypeCatalyst/ReagentsKey FeaturesReference
Heck Coupling/CyclizationPd(OAc)₂, PPh₃, NaOAcForms 3-substituted quinolin-2(1H)-ones from 2-iodoaniline. nih.gov
Oxidative CyclizationPd(OAc)₂Reacts aryl allyl alcohols with anilines; no additives required. scispace.com
Isocyanide Insertion/CyclizationPd(OAc)₂Combines isocyanide insertion with C-H functionalization. rsc.org
AnnulationPalladium CatalystReacts o-iodo-anilines with propargyl alcohols. organic-chemistry.org

Copper- and Cobalt-Mediated Methodologies

Less expensive first-row transition metals like copper and cobalt have emerged as powerful catalysts for quinoline synthesis.

Copper-Catalyzed Methods: Copper catalysis is effective in promoting various domino and coupling reactions.

Dehydrogenative Coupling: A simple synthesis of quinolines involves the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, catalyzed by a copper(II) complex under aerial conditions. ijstr.org

Domino Reactions: Quinoline derivatives can be obtained from enaminones and 2-halobenzaldehydes via copper-catalyzed domino reactions that involve aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org

Radical Cascade: A copper-catalyzed C(sp³)–H activation-radical addition–cyclization cascade has been developed to access N-fused quinolines. acs.org

Three-Component Synthesis: A copper-catalyzed three-component reaction of diaryliodonium salts, alkynyl sulfides, and nitriles can produce quinoline-4-thiols, which are versatile intermediates. acs.org

Cobalt-Catalyzed Methods: Cobalt catalysts offer unique reactivity for C-H activation and annulation reactions.

Annulation of Anilides and Alkynes: A cobalt-catalyzed annulation of anilides and internal alkynes provides an efficient route to quinoline scaffolds, often assisted by a Lewis acid like Zn(OTf)₂. rsc.org

Dehydrogenative Coupling: Phosphine-free Co(II) complexes can catalyze the synthesis of quinolines via the dehydrogenative coupling of vicinal diols with 2-nitroanilines. rsc.org

Radical Cyclization: Cobalt(II) salts can mediate the radical cyclization of α-bromo-N-phenylacetamide derivatives to generate substituted quinolin-2(1H)-ones. thieme-connect.com

Metal-Free and Electrochemical Synthesis Innovations

To further enhance the sustainability of chemical synthesis, metal-free and electrochemical methods are gaining significant attention.

Metal-Free Approaches: These methods rely on non-metallic reagents or catalysts to promote the key bond-forming reactions.

Radical Cyclization: N-bromosuccinimide (NBS) can mediate a visible light-promoted radical reaction of propenoates bearing an azide (B81097) group, which cyclizes with an aryl ring to form 3-substituted quinolines. nih.gov

Oxidative Cycloisomerization: The cycloisomerization of ortho-allylanilines can be achieved using a substoichiometric amount of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as the oxidant. nih.gov

Photocatalysis: A visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst, produces quinolines at room temperature. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry offers a powerful tool for driving reactions without the need for chemical oxidants or reductants.

Intramolecular Oxidative Annulation: An electrochemical method has been developed for the intramolecular oxidative annulation of N-substituted o-amino phenylacetylene, yielding substituted quinolines under metal- and oxidant-free conditions in an undivided cell. thieme-connect.com This approach is noted for its mild conditions and high yields. thieme-connect.com

Selective Functionalization: While not a core synthesis, electrochemical methods have also been used for the selective C3-thiolation of quinoline compounds, demonstrating the potential of electrochemistry to modify the quinoline scaffold directly. rsc.org

These advanced methods represent the forefront of quinoline synthesis, providing greener and often more efficient alternatives to classical protocols.

Green Chemistry Principles and Sustainable Synthetic Pathways for Halogenated Quinolines

The synthesis of halogenated quinolines, including 6-bromo-4-chloroquinoline hydrochloride, has traditionally involved methods that are effective but often raise environmental and economic concerns. These classical approaches frequently rely on harsh reaction conditions, hazardous reagents, and volatile organic solvents, leading to significant waste generation. In response, a growing focus has been placed on developing synthetic pathways that align with the principles of green chemistry, aiming for sustainability, efficiency, and reduced environmental impact.

Key green chemistry principles being applied to the synthesis of halogenated quinolines include the use of safer solvents, atom economy, and the development of catalytic rather than stoichiometric processes. Researchers are increasingly exploring benign solvent systems, such as water or ethanol, to replace hazardous solvents. Microwave-assisted organic synthesis has also emerged as a valuable green technique, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

One notable advancement in the sustainable synthesis of halogenated quinolines is the development of metal-free halogenation protocols. These methods provide an alternative to traditional metal-catalyzed reactions, which can involve toxic and expensive catalysts that are difficult to remove from the final product. For instance, the use of trihaloisocyanuric acids as a halogen source represents a more atom-economical approach. These reagents are inexpensive and allow for reactions to proceed under mild conditions, often at room temperature and open to the air, which simplifies the operational setup.

Optimization of Reaction Conditions and Yield Enhancement Strategies

One successful strategy for yield enhancement involves a three-step reaction sequence starting from 4-bromoaniline and ethyl propiolate. This method has been reported to achieve a comprehensive yield of 70% or more, a substantial improvement over older methods. The optimization in this process involves careful control of reaction parameters at each step, from the initial Michael addition to the final chlorination.

Another key optimization focuses on the chlorination of 6-bromoquinolin-4-ol, a common precursor to 6-bromo-4-chloroquinoline. The use of phosphorus oxychloride (POCl₃) as the chlorinating agent is standard, but the reaction conditions can be fine-tuned for better outcomes. For example, the addition of a catalytic amount of N,N-dimethylformamide (DMF) and refluxing at 110°C for 3 hours has been shown to produce 6-bromo-4-chloroquinoline in a high yield of 81%. atlantis-press.com The reaction temperature and duration are critical parameters; insufficient heating can lead to incomplete conversion, while excessive heat or prolonged reaction times can result in the formation of impurities.

The choice of solvent and reaction temperature during the cyclization step to form the quinoline ring is also a critical factor in maximizing yield. In some reported syntheses, the cyclization of the intermediate derived from 4-bromoaniline is carried out in high-boiling solvents like diphenyl ether at temperatures around 220°C. Optimizing this step by, for instance, conducting the reaction without a solvent where feasible, can not only improve the yield but also simplify the work-up procedure and reduce solvent waste. atlantis-press.com For example, one optimized procedure avoids the use of ethanol as a solvent in an initial step, noting that ethanol is generated during the reaction itself. atlantis-press.com Furthermore, lowering the cyclization temperature to 190°C has been found to reduce the formation of impurities, thereby improving the yield and shortening the reaction time. atlantis-press.com

The table below summarizes some of the optimized conditions and their impact on the yield of 6-bromo-4-chloroquinoline.

PrecursorReagentsKey ConditionsYield
6-bromoquinolin-4-olPOCl₃, DMF (catalytic)Reflux at 110°C for 3 hours81% atlantis-press.com
4-bromoaniline, ethyl propiolateThree-step synthesisOptimized temperature and reaction times>70% (comprehensive)
Intermediate from 4-bromoanilineDiphenyl ether220°C-
Intermediate from 4-bromoanilineNo solvent190°CImproved yield, reduced impurities atlantis-press.com

Advanced Spectroscopic and Crystallographic Elucidation of 6 Bromo 4 Chloroquinoline Hydrochloride Chemical Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-Bromo-4-chloroquinoline (B1276899), the aromatic region of the ¹H NMR spectrum is of particular interest. Based on spectral data for the closely related 6-bromoquinoline (B19933), the proton signals for 6-Bromo-4-chloroquinoline are expected in the downfield region, typically between 7.0 and 9.0 ppm, characteristic of aromatic protons.

The protonation of the quinoline (B57606) nitrogen to form the hydrochloride salt would induce a significant downfield shift for the protons on the heterocyclic ring (especially H-2 and H-8) due to the increased positive charge and resulting deshielding effect. The protons on the carbocyclic ring would be less affected.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (ppm) for 6-Bromo-4-chloroquinoline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2~8.7Doublet~4.5
H-3~7.5Doublet~4.5
H-5~8.1Doublet~9.0
H-7~7.8Doublet of doublets~9.0, ~2.0
H-8~8.3Doublet~2.0

Note: These are predicted values based on known substituent effects on the quinoline ring system and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for 6-Bromo-4-chloroquinoline is expected to show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the electronegativity of the substituents (bromine and chlorine) and the nitrogen atom.

The carbon atoms directly attached to the electronegative chlorine (C-4) and bromine (C-6) are expected to be shifted downfield. Upon protonation to form the hydrochloride salt, the carbons of the pyridine (B92270) ring (C-2, C-3, C-4, C-8a) would experience a downfield shift due to the electron-withdrawing effect of the protonated nitrogen.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (ppm) for 6-Bromo-4-chloroquinoline

CarbonPredicted Chemical Shift (ppm)
C-2~151
C-3~123
C-4~143
C-4a~149
C-5~129
C-6~120
C-7~133
C-8~128
C-8a~148

Note: These are predicted values and are subject to variation in experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes of a molecule. The spectra of quinoline derivatives are characterized by several key vibrational bands. researchgate.net

For 6-Bromo-4-chloroquinoline, characteristic IR absorption bands would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (in the 1600-1400 cm⁻¹ region), and C-H in-plane and out-of-plane bending vibrations. The C-Cl stretching vibration is expected in the 800-600 cm⁻¹ region, while the C-Br stretch typically appears at lower wavenumbers (600-500 cm⁻¹).

In the hydrochloride salt, the presence of the N⁺-H bond would introduce a broad absorption band in the 2500-3000 cm⁻¹ region of the IR spectrum. Raman spectroscopy, being complementary to IR, would also show characteristic bands for the quinoline ring system. acs.org

Interactive Data Table: Key IR and Raman Vibrational Modes for 6-Bromo-4-chloroquinoline

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
N⁺-H Stretch (in hydrochloride)2500 - 3000IR
C=C / C=N Ring Stretch1400 - 1600IR, Raman
C-Cl Stretch600 - 800IR, Raman
C-Br Stretch500 - 600IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region due to π → π* transitions of the aromatic system. Typically, quinoline shows two main absorption bands around 270-280 nm and 300-320 nm. The presence of halogen substituents can cause a bathochromic (red) shift of these absorption maxima.

For 6-Bromo-4-chloroquinoline, the UV-Vis spectrum is expected to show absorption bands in the 250-350 nm range. Protonation of the nitrogen atom to form the hydrochloride salt would likely lead to a further red shift and changes in the fine structure of the absorption bands due to the alteration of the electronic structure of the quinoline ring.

Interactive Data Table: Expected UV-Vis Absorption Maxima (λmax) for 6-Bromo-4-chloroquinoline in a Non-polar Solvent

Electronic TransitionExpected λmax (nm)
π → π~280
π → π~315

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula for 6-Bromo-4-chloroquinoline is C₉H₅BrClN. nih.gov The calculated monoisotopic mass is approximately 240.929 Da. nih.gov

The mass spectrum of 6-Bromo-4-chloroquinoline would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms. miamioh.edu For 6-Bromo-4-chloroquinoline, fragmentation could involve the loss of Cl, Br, or HCl, followed by the breakdown of the quinoline ring, which may include the loss of HCN. rsc.org

Interactive Data Table: Predicted Mass Spectrometry Data for 6-Bromo-4-chloroquinoline

Ionm/z (for most abundant isotopes)Description
[M]⁺~241Molecular Ion
[M+2]⁺~243Isotopic peak
[M+4]⁺~245Isotopic peak
[M-Cl]⁺~206Loss of Chlorine
[M-Br]⁺~162Loss of Bromine
[M-HCN]⁺~214Loss of Hydrogen Cyanide

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While a specific crystal structure for 6-Bromo-4-chloroquinoline hydrochloride has not been found in the searched literature, a hypothetical analysis would expect the quinoline ring to be essentially planar. In the hydrochloride salt, the chloride ion would be associated with the protonated quinoline nitrogen through ionic interactions. The crystal packing would be influenced by intermolecular forces such as hydrogen bonding (N⁺-H···Cl⁻) and π-π stacking interactions between the quinoline rings.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Unit Cell DimensionsDependent on crystal packing
Key Bond Lengths (Å)C-C: ~1.36-1.42, C-N: ~1.32-1.37, C-Cl: ~1.74, C-Br: ~1.90
Key Bond Angles (°)Angles within the aromatic rings: ~120°

Conformational Analysis and Molecular Geometry

The core of this compound consists of a quinoline ring system, which is an aromatic bicyclic heterocycle. This ring system is inherently planar. The conformational flexibility of the molecule is therefore limited, with the primary determinants of its geometry being the bond lengths and angles of the fused rings and the attached substituents.

The protonation of the quinoline nitrogen to form the hydrochloride salt is expected to induce slight changes in the bond angles and lengths within the pyridine ring, reflecting the change in hybridization and electronic distribution. The C-N-C bond angle, in particular, is likely to be slightly larger in the protonated form compared to the free base.

The substituents, a bromine atom at position 6 and a chlorine atom at position 4, are coplanar with the quinoline ring. The C-Br and C-Cl bond lengths are anticipated to be within the typical ranges observed for such bonds on aromatic systems. The molecular geometry is largely dictated by the rigid nature of the fused aromatic rings, resulting in a well-defined and planar conformation.

Table 1: Expected Geometric Parameters of this compound

ParameterExpected Value/Characteristic
Quinoline Ring SystemPlanar
Conformation of SubstituentsCoplanar with the ring system
C-N-C bond angle (in pyridine ring)Expected to be slightly >120° due to protonation
C-Cl Bond Length~1.74 Å
C-Br Bond Length~1.90 Å

Note: The values in this table are estimations based on data from analogous structures and are not experimental values for this compound.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is governed by a variety of intermolecular forces, with the ionic interaction between the protonated quinoline nitrogen and the chloride anion being the most significant. This strong N-H⁺...Cl⁻ hydrogen bond is a primary driver in the formation of the crystal lattice.

Halogen...Halogen Interactions: Studies on substituted 2-chloroquinoline derivatives have shown the presence of Cl...Cl interactions, which can be classified as either Type I or Type II depending on the geometry of the contact. ias.ac.in It is plausible that similar Cl...Cl or Br...Cl interactions exist in the crystal lattice of this compound, influencing the molecular packing. ias.ac.in

C-H...Cl and C-H...N Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the chloride anion or the quinoline nitrogen as acceptors are also expected to play a role in the crystal packing. These interactions help to create a robust three-dimensional network.

π-π Stacking: The planar quinoline ring systems are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. The offset or parallel-displaced arrangement of the rings is a common feature in the crystal packing of aromatic compounds.

The interplay of these various intermolecular forces dictates the final crystal structure. The strong N-H⁺...Cl⁻ hydrogen bonds likely form primary structural motifs, such as chains or layers, which are then organized into a three-dimensional structure through the weaker interactions. The presence of two different halogen substituents (bromine and chlorine) may also introduce additional complexity and directionality to the intermolecular interactions.

Table 2: Potential Intermolecular Interactions in the Crystal Lattice

Interaction TypeDonorAcceptor
Strong Hydrogen BondN-H⁺Cl⁻
Weak Hydrogen BondC-HCl⁻, N
Halogen InteractionC-Cl, C-BrCl, Br
π-π StackingQuinoline RingQuinoline Ring

The cumulative effect of these interactions results in a well-defined crystal packing arrangement that maximizes the stability of the solid-state structure.

Computational Chemistry and Theoretical Investigations of 6 Bromo 4 Chloroquinoline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict various molecular properties, including geometric structures, energetic stability, and electronic and spectroscopic characteristics. For 6-Bromo-4-chloroquinoline (B1276899) hydrochloride, DFT calculations offer a detailed picture of its intrinsic chemical nature.

The first step in most quantum chemical calculations is geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govdergipark.org.tr For 6-Bromo-4-chloroquinoline hydrochloride, this process would be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). dergipark.org.trbohrium.com The optimization ensures that the calculated properties correspond to a true energy minimum, confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. nih.gov The resulting optimized structure provides key parameters such as bond lengths, bond angles, and dihedral angles. dergipark.org.tr Studies on similar quinoline (B57606) derivatives have shown that DFT calculations can accurately reproduce structural parameters. dergipark.org.tr The energetic stability of the molecule is determined from this optimized geometry, which serves as the foundation for all further electronic property calculations. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. researchgate.netajchem-a.comimperial.ac.uk The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.commdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netedu.krd

A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and high polarizability, as it implies that the molecule can be easily excited. mdpi.comresearchgate.netedu.krd Conversely, a large energy gap indicates high stability and lower chemical reactivity. irjweb.comedu.krd DFT calculations can determine the energies of the HOMO, LUMO, and the energy gap, which allows for the prediction of the compound's electronic behavior. Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. irjweb.comedu.krd For this compound, the distribution of the HOMO and LUMO across the quinoline ring system and its substituents would reveal the most probable sites for electron donation and acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
ParameterSymbolValue (eV)Implication
Highest Occupied Molecular Orbital EnergyEHOMO-6.5Electron donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-2.0Electron accepting ability
HOMO-LUMO Energy GapΔE4.5Indicates moderate chemical reactivity and stability
Chemical Hardnessη2.25Resistance to change in electron distribution
Global SoftnessS0.222Measure of molecular reactivity

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. researchgate.netresearchgate.net These areas are usually associated with electronegative atoms. Conversely, regions of positive potential, colored blue, are electron-deficient and are favorable sites for nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show negative potential around the nitrogen, bromine, and chlorine atoms due to their high electronegativity. The hydrogen atoms, being less electronegative, would be associated with regions of positive potential. This analysis provides a clear visual guide to the reactive sites of the molecule. researchgate.netresearchgate.net

Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP(1) Nπ(C-C)25.5Lone pair donation to aromatic ring
LP(2) Brσ(C-C)5.2Hyperconjugation from bromine lone pair
LP(2) Clσ(C-C)4.8Hyperconjugation from chlorine lone pair
π(C-C)π(C-N)18.9π-electron delocalization within the ring

Theoretical vibrational frequency calculations are instrumental in the analysis and assignment of experimental infrared (IR) and Raman spectra. nih.govresearchgate.net Using DFT, the harmonic vibrational frequencies of the molecule can be computed from the optimized geometry. researchgate.net These calculations predict the frequencies of fundamental vibrational modes, such as stretching, bending, and torsional motions of the atoms. researchgate.net However, theoretical calculations often overestimate vibrational frequencies because they are typically performed for a single molecule in the gas phase and neglect anharmonicity. dergipark.org.trnih.gov To achieve better agreement with experimental data, the calculated frequencies are uniformly scaled using a specific scaling factor. nih.govresearchgate.net The Potential Energy Distribution (PED) is then used to provide a detailed assignment of each vibrational mode. nih.govresearchgate.net For this compound, this analysis would help in assigning the characteristic vibrational bands for the quinoline ring, as well as the C-Br and C-Cl stretching and bending modes. dergipark.org.tr

Table 3: Hypothetical Vibrational Frequencies for this compound
Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)Assignment
C-H Stretch (Aromatic)31503024Stretching of C-H bonds in the quinoline ring
C=N Stretch16201555Stretching of the carbon-nitrogen double bond
C=C Stretch (Aromatic)15801517Stretching of carbon-carbon bonds in the ring
C-Cl Stretch850816Stretching of the carbon-chlorine bond
C-Br Stretch680653Stretching of the carbon-bromine bond

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations use classical mechanics to model the motions of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions. nih.govmdpi.com A simulation starts with an initial structure, often the optimized geometry from DFT calculations, which is then placed in a simulated environment, such as a solvent box (e.g., water). mdpi.com The system's evolution is tracked by solving Newton's equations of motion for each atom, resulting in a trajectory that describes the positions and velocities of atoms over the simulation period. nih.gov For this compound, MD simulations could be used to explore its conformational flexibility, its interaction with solvent molecules, and its potential binding dynamics with biological targets, offering valuable information for applications in drug design and materials science. nih.govmdpi.com

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling for Physicochemical Descriptors

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the structural features of molecules with their physicochemical properties and biological activities, respectively. neliti.comresearchgate.net These models create mathematical equations that can predict the properties of new, unsynthesized compounds, thereby accelerating the process of drug development and materials science research by prioritizing the synthesis of molecules with desired characteristics. neliti.com

For quinoline derivatives, QSAR studies have been instrumental in understanding the structural features responsible for their biological activities, such as antifungal potency. neliti.com In these investigations, various physicochemical descriptors are calculated for a series of related quinoline compounds. These descriptors, which quantify aspects like lipophilicity (e.g., cLogP), electronic effects, and steric properties, are then used to build a predictive model through regression analysis. neliti.com For instance, a QSAR study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives revealed that lipophilicity was a major factor influencing their antifungal activity. neliti.com

Table 1: Computed Physicochemical Descriptors for 6-Bromo-4-chloroquinoline

DescriptorPredicted Value
Molecular Weight242.50 g/mol
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count0
Topological Polar Surface Area12.9 Ų
Monoisotopic Mass240.92939 Da

Data sourced from PubChem CID 5139537. nih.gov These descriptors are foundational inputs for developing QSPR models to predict properties like solubility, toxicity, and reactivity.

Theoretical Prediction of Non-Linear Optical (NLO) Properties and Materials Science Relevance

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for technologies like optical computing, data storage, and dynamic image processing. nih.govrsc.org Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are of significant interest for NLO applications due to their high photoelectric coefficients, design flexibility, and potentially low production costs. nih.govnih.gov

The quinoline scaffold is an excellent candidate as an electron-accepting moiety in NLO chromophores. nih.gov Its electron-withdrawing nature, combined with high thermal and chemical stability, makes it highly desirable for optoelectronic applications. mdpi.com Computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to predict the NLO properties of quinoline derivatives. nih.govmdpi.com These calculations determine key parameters such as polarizability (α), and first (β) and second hyperpolarizability (γ), which quantify the NLO response of a molecule. rsc.orgmdpi.com

Theoretical studies on novel quinoline-carbazole derivatives have shown that modifying π-conjugated spacers and acceptor groups can significantly enhance NLO responses. nih.gov For example, calculations revealed that certain designed molecules exhibited very large first hyperpolarizability (βtot) values, indicating substantial NLO potential. nih.gov The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap (Egap) is critical. A smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and thus a stronger NLO response. mdpi.com

While specific theoretical NLO data for this compound is not prominent in published research, predictions can be extrapolated from computational studies on similar structures. The presence of the electron-withdrawing bromine and chlorine atoms on the quinoline ring would influence the intramolecular charge transfer (ICT) characteristics, which are fundamental to NLO activity.

Table 2: Key Parameters in NLO Computational Studies

ParameterDescriptionRelevance to NLO Properties
Polarizability (α)A measure of how easily the electron cloud of an atom or molecule is distorted by an external electric field.Contributes to the linear optical response and is a prerequisite for NLO activity.
First Hyperpolarizability (β)Quantifies the second-order NLO response of a molecule.Directly relates to the material's ability to perform second-harmonic generation (frequency doubling). Large β values are highly desirable. mdpi.com
HOMO-LUMO Energy Gap (Egap)The energy difference between the highest occupied and lowest unoccupied molecular orbitals.A smaller energy gap often leads to easier electronic transitions and enhanced NLO properties, including higher hyperpolarizability. mdpi.com
Maximum Absorption Wavelength (λmax)The wavelength at which a substance has its strongest photon absorption.Indicates the energy required for electronic transitions; shifts in λmax (e.g., redshift) can suggest enhanced intramolecular charge transfer and better NLO performance. nih.gov

Computational Studies on Molecular Interactions with Biological Macromolecules (In Silico Mechanistic Insights)

In silico techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating the interactions between small molecules and biological macromolecules like proteins and DNA. nih.govacs.org These computational methods provide detailed, atom-level insights into binding affinities, modes of interaction, and the conformational changes that occur upon binding, which are crucial for rational drug design. nih.govfrontiersin.org

The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets. mdpi.com Computational studies on quinoline derivatives have been pivotal in elucidating their mechanisms of action. Molecular docking, for instance, predicts the preferred orientation of a ligand when bound to a receptor, calculating a "docking score" that estimates the binding affinity. nih.gov This helps in identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Theoretical modeling is extensively used to explore how quinoline derivatives inhibit enzyme activity. Many quinoline-based compounds have been identified as potent enzyme inhibitors, targeting kinases, reverse transcriptase, and proteasomes. nih.govnih.govnih.gov

Molecular docking studies have successfully predicted the binding modes of quinoline derivatives within the active sites of various enzymes. For example, in studies of c-Met kinase inhibitors, docking simulations revealed that the quinoline ring often engages in π-π stacking interactions with aromatic amino acid residues like Tyrosine, while the quinoline nitrogen can form crucial hydrogen bonds with residues such as Methionine. nih.gov Similarly, docking of quinoline derivatives into the HIV reverse transcriptase binding site showed that chloro- and bromo-substituted compounds could achieve high binding affinities, with specific hydrophobic and π-π interactions stabilizing the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the ligand-enzyme complex over time. acs.org MD simulations provide a more realistic model by treating the system as dynamic, allowing observation of how the ligand and protein adapt to each other. acs.org This can reveal the stability of key hydrogen bonds and other interactions, confirming whether the binding pose predicted by docking is maintained. acs.orgacs.org For instance, MD simulations have been used to confirm the stable binding of inhibitors within the catalytic cavity of urease, showing minimal structural fluctuations over time. acs.org

Table 3: Common Interactions in Enzyme-Quinoline Derivative Binding

Interaction TypeDescriptionExample from Quinoline Studies
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The quinoline nitrogen atom acting as a hydrogen bond acceptor with backbone residues like Met1160 in c-Met kinase. nih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.The aromatic quinoline ring stacking with the side chain of Tyr1159 in c-Met kinase nih.gov or TYR 188 in HIV reverse transcriptase. nih.gov
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Interactions between the quinoline core and nonpolar amino acid residues within the enzyme's active site. nih.gov
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.General close-contact interactions that contribute to the overall stability of the ligand in the binding pocket.

Computational modeling is also essential for understanding how quinoline derivatives interact with nucleic acids and proteins involved in DNA processing. biorxiv.orgnih.gov Some quinoline-based compounds are known to function by intercalating into DNA or by inhibiting enzymes that act on DNA, such as DNA methyltransferases and polymerases. biorxiv.orgnih.gov

Theoretical studies suggest that certain quinoline analogs can specifically intercalate into DNA, typically through the minor groove. biorxiv.orgnih.gov This mode of binding can lead to significant conformational changes in the DNA or a DNA-enzyme complex, thereby inhibiting processes like replication or transcription. For example, modeling of quinoline compounds binding to a DNA methyltransferase (DNMT1)-DNA complex showed that the inhibitors intercalate next to the target base, causing a structural shift that moves the enzyme's catalytic domain away from the DNA. biorxiv.org This provides a clear mechanistic insight into how these compounds achieve their inhibitory effect through a non-covalent, DNA-interactive mechanism.

Modeling protein-protein interactions (PPIs) is another area where quinoline derivatives are studied. frontiersin.org PPIs are fundamental to most cellular processes, and their disruption is a key therapeutic strategy. frontiersin.org While challenging to model, computational approaches can identify "hot spots" at protein-protein interfaces that are susceptible to inhibition by small molecules. Although direct modeling of this compound in this context is scarce, the quinoline scaffold serves as a common starting point for designing molecules that can mimic peptide motifs and disrupt critical PPIs, such as the p53-MDM2 interaction, which is a major target in cancer therapy. frontiersin.org

Compound Reference Table

Mechanistic Investigations of Chemical Reactions Involving 6 Bromo 4 Chloroquinoline Hydrochloride

Elucidation of Reaction Pathways and Transition States

The most prevalent reaction involving 6-bromo-4-chloroquinoline (B1276899) is the nucleophilic aromatic substitution (SNAr) at the C4 position. This reaction pathway is the cornerstone for introducing diverse functionalities onto the quinoline (B57606) core. The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process. researchgate.netresearchgate.net

In the initial step, a nucleophile attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net This intermediate is characterized by the temporary loss of aromaticity in the heterocyclic ring. The stability of this transition state is a key factor in determining the reaction rate. The subsequent step involves the departure of the chloride leaving group, which restores the aromaticity of the quinoline ring and yields the final substituted product. Computational studies on analogous systems have been employed to model the transition state energies and the stability of the σ-complex intermediates, providing theoretical support for this pathway. nih.gov

Another significant reaction pathway is observed in the synthesis of 6-bromo-4-chloroquinoline itself from 6-bromoquinolin-4-ol (B142416). This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of dimethylformamide (DMF). This process is a variant of the Vilsmeier-Haack reaction. wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of POCl₃ and DMF. wikipedia.orgchemistrysteps.comorganic-chemistry.org This reagent then activates the hydroxyl group at the C4 position of 6-bromoquinolin-4-ol, converting it into a good leaving group. Subsequent nucleophilic attack by a chloride ion leads to the formation of 6-bromo-4-chloroquinoline.

Role of Catalyst and Reagent Specificity in Mechanism

In the chlorination of 6-bromoquinolin-4-ol, phosphorus oxychloride (POCl₃) acts as both a reagent and a dehydrating agent. Its primary role is to convert the hydroxyl group into a phosphate ester, which is an excellent leaving group. The specificity of POCl₃ for this transformation is high, making it a standard reagent for the synthesis of chloroquinolines from their corresponding quinolinols.

The addition of dimethylformamide (DMF) as a catalyst significantly enhances the rate and efficiency of the chlorination reaction. DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [CH₃)₂N⁺=CHCl]Cl⁻. wikipedia.orgchemistrysteps.comorganic-chemistry.orgijpcbs.com This reagent is more reactive than POCl₃ alone and facilitates the activation of the hydroxyl group under milder conditions. The catalytic cycle involves the regeneration of DMF, allowing a substoichiometric amount to be effective. The mechanism underscores the specificity of the POCl₃/DMF system for the dehydroxylative chlorination of heterocyclic compounds. researchgate.net

In the context of SNAr reactions on 6-bromo-4-chloroquinoline, catalysis can also play a role. While many substitutions proceed thermally, acid or base catalysis can influence the reaction rate. For instance, in reactions with amine nucleophiles, base catalysis can facilitate the deprotonation of the amine, increasing its nucleophilicity. researchgate.net Conversely, in some cases, acid catalysis can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack. researchgate.net

Electron Transfer Processes and Radical Intermediates

While the majority of reactions involving 6-bromo-4-chloroquinoline hydrochloride are explained by ionic mechanisms like SNAr, the potential for electron transfer processes and the involvement of radical intermediates in quinoline chemistry has been a subject of investigation. nih.gov Electron transfer reactions involve the movement of a single electron from a donor to an acceptor molecule. libretexts.orgyoutube.com

Recent studies on quinoline synthesis have highlighted pathways that proceed via radical addition/cyclization mechanisms, often initiated by light or a radical initiator. nih.govmdpi.com For example, the synthesis of certain quinoline derivatives can be achieved through radical-promoted cyclization of arylamine precursors. mdpi.com Furthermore, electrochemical methods have been developed for the functionalization of quinoline N-oxides, where the reaction mechanism is proposed to involve morpholine radical species. mdpi.com

However, for the typical derivatization of 6-bromo-4-chloroquinoline via nucleophilic substitution, there is currently limited direct evidence to suggest a prevalent single-electron transfer (SET) mechanism or the significant involvement of radical intermediates. The well-established SNAr pathway, which involves polar, ionic intermediates, adequately explains the observed reactivity and regioselectivity in most cases. The absence of typical conditions for radical generation (e.g., radical initiators, photolysis) in many of these reactions further supports the dominance of the ionic pathway.

The Role of 6 Bromo 4 Chloroquinoline Hydrochloride As a Key Synthetic Intermediate

Precursor for the Synthesis of Advanced Quinoline-Based Compounds

6-Bromo-4-chloroquinoline (B1276899) hydrochloride serves as a pivotal starting material in the synthesis of highly functionalized quinoline (B57606) derivatives, most notably in the development of targeted cancer therapies. Its role as a direct precursor is well-documented in the synthesis of Omipalisib (GSK2126458), a potent inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are critical regulators of cell growth implicated in various cancers. nih.govnewdrugapprovals.org

The synthesis of advanced compounds like Omipalisib from 6-bromo-4-chloroquinoline typically begins with the conversion of the 4-chloro group. The hydrochloride salt is often used to facilitate handling and stability before it is converted to a more reactive intermediate. A common subsequent step is a halogen exchange reaction, where the 4-chloro group is substituted with iodine to produce 6-bromo-4-iodoquinoline. nih.govatlantis-press.com This transformation is significant because the carbon-iodine bond is more reactive in subsequent palladium-catalyzed cross-coupling reactions. nih.gov

Table 1: Synthesis of 6-Bromo-4-iodoquinoline from 6-Bromo-4-chloroquinoline

Step Reactants Reagents Product Yield Reference
1 6-Bromo-4-chloroquinoline 2 M HCl in ether, then Sodium Iodide (NaI) in Acetonitrile (EtCN) 6-Bromo-4-iodoquinoline Not specified nih.gov

Once 6-bromo-4-iodoquinoline is formed, the synthesis proceeds with the introduction of various substituents at the 4- and 6-positions, demonstrating the precursor's utility in building complex, biologically active molecules. nih.gov

Building Block in Multi-Step Organic Synthesis

The utility of 6-bromo-4-chloroquinoline hydrochloride extends to its role as a fundamental building block in complex, multi-step synthetic pathways. patsnap.com The synthesis of Omipalisib again provides a clear and detailed example of its application. The entire synthetic route relies on the strategic and sequential functionalization of the quinoline core provided by this intermediate. nih.govatlantis-press.comresearchgate.net

The process begins with the synthesis of 6-bromo-4-chloroquinoline itself, often from precursors like 4-bromoaniline (B143363) through cyclization and subsequent chlorination with reagents such as phosphorus oxychloride (POCl₃). atlantis-press.comgoogle.com Once obtained, it enters the main synthetic pathway as a key intermediate.

A representative multi-step sequence using 6-bromo-4-chloroquinoline as the core building block is outlined below:

Halogen Exchange: As mentioned, the initial step involves the conversion of 6-bromo-4-chloroquinoline (often via its hydrochloride salt) to 6-bromo-4-iodoquinoline to increase reactivity for subsequent coupling reactions. nih.govatlantis-press.com

First Palladium-Catalyzed Coupling: The newly formed 4-iodo position is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki reaction, to introduce a new carbon-carbon bond. For instance, coupling with 4-pyridylboronic acid installs the pyridyl group at the C4 position of the quinoline ring. nih.gov

Second Palladium-Catalyzed Coupling: The less reactive 6-bromo position is then functionalized. This is often achieved through an in situ borylation followed by another Suzuki cross-coupling reaction with a different aryl bromide, allowing for the precise and controlled introduction of a second, distinct substituent. nih.gov

This stepwise approach, which leverages the differential reactivity of the halogen substituents, underscores the compound's value as a versatile building block, enabling the construction of intricate molecular frameworks that would be difficult to assemble otherwise.

Development of Diverse Compound Libraries through Derivatization

The structural features of 6-bromo-4-chloroquinoline make it an ideal scaffold for generating diverse compound libraries for drug discovery and medicinal chemistry research. medchemexpress.com The ability to selectively functionalize the C4 and C6 positions through various chemical transformations allows for the systematic modification of the quinoline core, leading to a wide array of derivatives with potentially distinct biological activities.

Palladium-catalyzed cross-coupling reactions are a powerful tool in this context. researchgate.netmdpi.com By employing a range of coupling partners in reactions such as Suzuki, Sonogashira, and Heck couplings, chemists can introduce a vast number of different substituents at the chloro and bromo positions. researchgate.netscielo.br

Table 2: Potential Derivatization Reactions for Compound Library Synthesis

Position Reaction Type Example Coupling Partner Potential Introduced Moiety
C4 (-Cl) Suzuki Coupling Arylboronic acids Phenyl, Pyridyl, Thienyl groups
C4 (-Cl) Sonogashira Coupling Terminal alkynes Alkynyl, Phenylethynyl groups
C4 (-Cl) Buchwald-Hartwig Amination Primary/Secondary amines Anilino, Piperidinyl, Morpholinyl groups
C6 (-Br) Suzuki Coupling Heteroarylboronic acids Indolyl, Pyrazolyl, Furanyl groups

This capacity for regioselective functionalization is crucial for creating structured libraries for structure-activity relationship (SAR) studies. nih.gov For example, by keeping the substituent at the C6 position constant while varying the group at the C4 position (and vice versa), researchers can systematically probe how different parts of the molecule interact with a biological target. This approach is fundamental to modern drug discovery, facilitating the optimization of lead compounds to enhance potency and selectivity. The use of similar polyhalogenated heterocyclic scaffolds in the synthesis of compound libraries further highlights the strategic importance of intermediates like 6-bromo-4-chloroquinoline. nih.govmdpi.com

Advanced Functionalization and Derivatization Strategies for the Quinoline Core

C-H Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic systems like quinoline (B57606). rsc.orgresearchgate.net This approach avoids the pre-functionalization often required in traditional cross-coupling reactions, thereby streamlining synthetic routes. whiterose.ac.uk For the 6-Bromo-4-chloroquinoline (B1276899) core, C-H functionalization can be directed to various positions, offering a complementary method to halogen-based cross-coupling.

Transition metal catalysis is central to many C-H functionalization strategies. nih.gov Catalysts based on palladium, rhodium, iridium, ruthenium, and copper have been employed for the C-H arylation, alkenylation, and alkylation of quinolines. rsc.orgresearchgate.net The regioselectivity of these reactions is a significant challenge due to the presence of multiple C-H bonds. rsc.org This is often controlled through the use of directing groups, which chelate to the metal center and position it in proximity to a specific C-H bond.

One notable strategy applicable to the quinoline scaffold is iridium-catalyzed C-H borylation. rsc.orglibretexts.org This reaction introduces a boronate ester group onto the quinoline ring, which can then participate in subsequent cross-coupling reactions, effectively acting as a handle for further functionalization. rsc.orgresearchgate.net The regioselectivity of iridium-catalyzed borylation on quinolines is influenced by both steric and electronic factors. libretexts.org While steric hindrance is a dominant factor, electronic effects can dictate the site of borylation, particularly under milder reaction conditions. libretexts.org For a polysubstituted quinoline like 6-Bromo-4-chloroquinoline, the position of borylation would be influenced by the electronic nature of the existing halogen substituents and the steric accessibility of the C-H bonds.

The development of C-H functionalization methods for quinolines is a rapidly advancing field, driven by the need for efficient and selective synthetic tools to access novel chemical space. researchgate.netwhiterose.ac.uk These strategies hold significant promise for the late-stage functionalization of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Suzuki-Miyaura and Buchwald-Hartwig Coupling for C-C and C-N Bond Formation

Cross-coupling reactions are fundamental tools for the construction of C-C and C-N bonds in modern organic synthesis. rsc.orglibretexts.org For dihalogenated quinolines such as 6-Bromo-4-chloroquinoline, the differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through judicious choice of reaction conditions.

The Suzuki-Miyaura coupling , which forms C-C bonds between an organoboron species and an organohalide, is a widely used transformation. organic-chemistry.orglibretexts.orgwikipedia.org In the case of haloquinolines, the general order of reactivity for the halogen is I > Br > Cl. whiterose.ac.uk This inherent difference in reactivity can be exploited to achieve chemoselective coupling. For a related compound, 6-bromo-2-chloroquinoline (B23617), Suzuki-Miyaura coupling has been shown to occur exclusively at the more reactive 6-bromo position. rsc.org This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step in the palladium catalytic cycle. whiterose.ac.uklibretexts.org By analogy, it is expected that Suzuki-Miyaura coupling on 6-Bromo-4-chloroquinoline would also proceed selectively at the C6-Br position, leaving the C4-Cl intact for subsequent transformations.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively on dihaloquinolines. A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that selective amination of the aryl bromide in the presence of the heteroaryl chloride is achievable. nih.gov Optimization of the reaction conditions, including the choice of palladium catalyst, ligand, and base, was crucial for achieving high selectivity. nih.gov This work highlights the ability to tune the reactivity of the catalytic system to discriminate between the two different halogen atoms on the quinoline scaffold. nih.gov This strategy allows for the controlled, stepwise introduction of different amine functionalities at distinct positions on the quinoline core. nih.gov

The ability to perform these cross-coupling reactions with high regioselectivity is of paramount importance for the synthesis of complex, highly functionalized quinoline derivatives. The following table summarizes the general principles of selectivity for these reactions on a dihaloquinoline scaffold.

ReactionCoupling PartnerTypical Site of Reaction on 6-Bromo-4-chloroquinolineRationale for Selectivity
Suzuki-Miyaura Coupling Arylboronic acidC6-BrHigher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling.
Buchwald-Hartwig Amination AmineC6-Br (under optimized conditions)Differential reactivity of the C-Br and C-Cl bonds allows for selective amination with appropriate catalyst and ligand systems.

These selective transformations underscore the utility of 6-Bromo-4-chloroquinoline hydrochloride as a versatile building block for the synthesis of a diverse range of substituted quinolines.

Strategies for Introducing Complex Substituents onto the Halogenated Quinoline Scaffold

The introduction of complex substituents onto the 6-Bromo-4-chloroquinoline scaffold is crucial for modulating the biological activity and physicochemical properties of the resulting derivatives. The presence of two distinct halogen atoms provides a platform for sequential and site-selective functionalization, enabling the construction of intricate molecular architectures.

Building upon the selective Suzuki-Miyaura and Buchwald-Hartwig reactions discussed previously, a variety of complex fragments can be introduced. For instance, after an initial selective coupling at the C6-Br position, the remaining C4-Cl can be targeted in a subsequent cross-coupling reaction. This second coupling can be achieved under more forcing conditions or by using a catalyst system that is more effective for activating the less reactive C-Cl bond. This stepwise approach allows for the introduction of two different aryl, heteroaryl, or amino groups at the C6 and C4 positions.

Furthermore, the substituents introduced can themselves contain reactive functional groups, allowing for further derivatization. For example, a Suzuki-Miyaura coupling with a boronic acid bearing a protected amine or hydroxyl group would install this functionality onto the quinoline core. Subsequent deprotection would then provide a handle for further chemical modifications, such as acylation, alkylation, or sulfonylation.

The use of multi-component reactions can also be a powerful strategy for introducing complexity in a single step. For instance, a Sonogashira coupling at one of the halogenated positions could introduce an alkyne functionality. This alkyne can then participate in a variety of subsequent transformations, such as cycloaddition reactions, to build more complex ring systems fused to the quinoline core.

The following table provides examples of strategies to introduce complex substituents:

StrategyDescriptionPotential Functional Groups Introduced
Sequential Cross-Coupling Stepwise functionalization of the C6-Br and C4-Cl positions with different coupling partners.Two distinct aryl, heteroaryl, or amino groups.
Coupling with Functionalized Reagents Use of boronic acids, amines, or other coupling partners that contain additional reactive groups.Protected amines, hydroxyls, carboxylic acids, etc.
Post-Coupling Derivatization Chemical modification of the substituents introduced via cross-coupling.Amides, esters, ethers, sulfonamides, etc.
Multi-component Reactions One-pot reactions that combine three or more reactants to form a complex product.Fused heterocyclic rings, highly substituted side chains.

These strategies, often used in combination, provide a versatile toolbox for the medicinal chemist to explore the chemical space around the 6-Bromo-4-chloroquinoline scaffold and to optimize the properties of the resulting molecules for specific applications.

Hybridization with Other Heterocyclic Scaffolds

The hybridization of the quinoline core with other heterocyclic scaffolds is a well-established strategy in drug discovery to create novel molecules with potentially enhanced or synergistic biological activities. This approach can also improve the pharmacokinetic profile of the resulting compounds. The 6-Bromo-4-chloroquinoline backbone is an excellent starting point for the synthesis of such hybrid molecules, utilizing the reactivity of its two halogen atoms.

Cross-coupling reactions are the primary tools for achieving this hybridization. By employing Suzuki-Miyaura, Stille, or Negishi coupling reactions, a wide variety of heterocyclic boronic acids, stannanes, or organozinc reagents can be coupled to either the C6 or C4 position of the quinoline ring. The choice of the heterocyclic partner is vast and can include, but is not limited to, pyridine (B92270), pyrimidine, pyrazole, imidazole, oxazole, thiazole, and indole.

For example, a selective Suzuki-Miyaura coupling at the C6-Br position with a pyridine-boronic acid would yield a pyridyl-substituted chloroquinoline. The remaining chloro-substituent at the C4 position can then be further functionalized, for instance, by a Buchwald-Hartwig amination with a cyclic amine like piperazine, which itself is a common heterocyclic motif in pharmaceuticals. This would result in a hybrid molecule containing three distinct heterocyclic systems.

Another approach to hybridization involves the formation of fused ring systems. For example, a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization, can lead to the formation of a new heterocyclic ring fused to the quinoline core. Similarly, intramolecular C-H functionalization or annulation reactions can be designed to construct fused systems.

The rationale behind creating these hybrid molecules is often based on the known biological activities of the individual heterocyclic components. By combining these pharmacophores, it is possible to create molecules that interact with multiple biological targets or that have an improved binding affinity for a single target.

The following table illustrates some examples of heterocyclic scaffolds that can be hybridized with the quinoline core and the potential synthetic strategies.

Heterocyclic ScaffoldSynthetic StrategyPotential Biological Relevance
Pyridine Suzuki-Miyaura couplingKinase inhibition, CNS activity
Piperazine Buchwald-Hartwig aminationAntipsychotic, antihistaminic activity
Indole Suzuki-Miyaura or Stille couplingAnticancer, antiviral activity
Thiazole Suzuki-Miyaura or Negishi couplingAntimicrobial, anti-inflammatory activity

The modular nature of these synthetic approaches allows for the creation of large libraries of quinoline-heterocycle hybrids for biological screening, accelerating the discovery of new therapeutic agents.

Structure Reactivity and Structure Property Relationship Studies of Halogenated Quinoline Derivatives

Impact of Halogen Substitution Pattern on Electronic Properties

The electronic properties of the quinoline (B57606) ring system are significantly modulated by the inductive and resonance effects of its substituents. lasalle.edulibretexts.org Halogens, such as bromine and chlorine, are highly electronegative and primarily exert a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring system. nih.gov

In 6-Bromo-4-chloroquinoline (B1276899), the chlorine atom at the C-4 position and the bromine atom at the C-6 position both contribute to lowering the electron density across the molecule. The electron-withdrawing nature of these halogens reduces the basicity of the quinoline nitrogen atom. This is reflected in the compound's pKa value, which is a measure of its acidity. Strongly electron-withdrawing substituents decrease the electron density on the ring nitrogen, making the molecule less basic. acs.org The pKa of the parent quinoline molecule is approximately 4.85-4.9. alfa-chemistry.comkyoto-u.ac.jporganicchemistrydata.org The introduction of electron-withdrawing halogens is expected to lower this value, indicating reduced basicity.

These electronic modifications are also observable in spectroscopic data. For instance, the substitution of halogens on a quinoline ring leads to downfield shifts in ¹H and ¹³C NMR spectra for the carbons and protons near the substituent, indicating a more electron-poor environment. acs.org The cumulative effect of the C-4 chlorine and C-6 bromine is a significant polarization of the quinoline ring system, which is a key determinant of its chemical reactivity.

CompoundSubstituent(s)Key Electronic EffectImpact on Basicity (pKa)
Quinoline-HReference compound~4.9 alfa-chemistry.comkyoto-u.ac.jporganicchemistrydata.org
4-Chloroquinoline4-ClStrong inductive withdrawal (-I) from pyridine (B92270) ringLower than quinoline
6-Bromoquinoline (B19933)6-BrStrong inductive withdrawal (-I) from benzene (B151609) ringLower than quinoline
6-Bromo-4-chloroquinoline4-Cl, 6-BrCumulative inductive withdrawal from both ringsSignificantly lower than quinoline
Table 1. Influence of Halogen Substituents on the Electronic Properties of the Quinoline Ring.

Correlation of Structural Modifications with Chemical Reactivity

The electronic alterations induced by halogen substitution directly correlate with the chemical reactivity of 6-Bromo-4-chloroquinoline, particularly concerning nucleophilic aromatic substitution (SNAr). The C-4 position of the quinoline ring is inherently activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction. researchgate.net

The presence of a chlorine atom at this C-4 position makes it an excellent site for displacement by various nucleophiles. mdpi.com The reactivity of this position is further amplified by the bromine atom at the C-6 position. Electron-withdrawing groups on the aromatic ring accelerate the rate of nucleophilic aromatic substitution by further stabilizing the anionic intermediate. masterorganicchemistry.comlibretexts.org The C-6 bromine on the benzene ring exerts an additional inductive pull on the electron density of the entire ring system, making the C-4 carbon even more electrophilic and susceptible to attack by nucleophiles. researchgate.net

Therefore, 6-Bromo-4-chloroquinoline is significantly more reactive towards nucleophiles at the C-4 position than 4-chloroquinoline itself, which in turn is much more reactive than an unactivated aryl chloride like chlorobenzene. This heightened reactivity makes 6-Bromo-4-chloroquinoline a valuable intermediate in the synthesis of a wide array of 4-substituted quinoline derivatives. researchgate.netmdpi.com Studies on related systems have shown that electron-withdrawing substituents enhance the rate of nucleophilic substitution reactions on chloroquinolines. researchgate.net

CompoundKey Structural FeatureReactivity towards SNAr at C-4Reason
Chlorobenzene-Cl on a benzene ringVery LowNo activating groups to stabilize the intermediate.
4-Chloroquinoline-Cl at C-4HighActivation by the ring nitrogen atom. researchgate.net
6-Bromo-4-chloroquinoline-Cl at C-4, -Br at C-6Very HighActivation by ring nitrogen, further enhanced by the electron-withdrawing 6-bromo substituent. masterorganicchemistry.comlibretexts.org
Table 2. Relative Reactivity of Chloro-Aromatic Compounds in Nucleophilic Aromatic Substitution (SNAr).

Physicochemical Property Modulation through Substituent Effects

The introduction of halogen substituents also systematically modifies the physicochemical properties of the quinoline core, such as molecular weight, melting point, and lipophilicity. Halogenation increases the molecular mass and generally leads to stronger intermolecular forces (van der Waals forces and dipole-dipole interactions), which often results in higher melting and boiling points compared to the parent heterocycle.

The lipophilicity, often quantified by the partition coefficient (logP), is also significantly increased by the presence of halogens. The bromine and chlorine atoms in 6-Bromo-4-chloroquinoline make the molecule less polar and more soluble in nonpolar, lipid-like environments. This is a crucial parameter in medicinal chemistry, as it affects how a molecule is absorbed, distributed, and metabolized.

A comparison of the properties of quinoline, 4-chloroquinoline, and 6-bromo-4-chloroquinoline illustrates these effects clearly. The molecular weight increases with each substitution, and the melting point shows a corresponding increase from the liquid state of quinoline to the solid nature of its halogenated derivatives. The calculated logP value also demonstrates a stepwise increase in lipophilicity.

CompoundMolecular FormulaMolecular Weight (g/mol)Melting Point (°C)Calculated logP
QuinolineC₉H₇N129.16-152.04
4-ChloroquinolineC₉H₆ClN163.60 nih.govsigmaaldrich.com28-31 sigmaaldrich.comchemsrc.com2.89 chemeo.com
6-Bromo-4-chloroquinolineC₉H₅BrClN242.50 nih.govsigmaaldrich.com110-112 3.5 nih.gov
Table 3. Comparison of Physicochemical Properties of Quinoline and its Halogenated Derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 6-bromo-4-chloroquinoline hydrochloride, and what are the critical reaction parameters?

  • Methodology : A common method involves treating 6-bromo-4-chloroquinoline with HCl-saturated ethyl acetate (EtOAc), leading to immediate precipitation of the hydrochloride salt. Key parameters include anhydrous conditions, stoichiometric HCl addition, and vacuum concentration for yield optimization .
  • Characterization : Post-synthesis purification often employs flash chromatography (e.g., EtOAc:hexane gradients) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., bromo and chloro groups at positions 6 and 4, respectively).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (242.5 g/mol) and isotopic patterns for Br/Cl .
  • X-ray Crystallography : For unambiguous confirmation (if single crystals are obtainable), though no direct crystallographic data is reported in the provided evidence.

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Limited solubility in water; better solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethanol.
  • Stability : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How does this compound serve as a precursor in medicinal chemistry, and what mechanistic insights guide its derivatization?

  • Applications : Used to synthesize PI3K/mTOR dual inhibitors (e.g., 3-amidoquinoline derivatives) and GAK/EGFR inhibitors via nucleophilic aromatic substitution (e.g., replacing Cl with amines or alkoxy groups) .
  • Mechanistic Considerations : The electron-withdrawing bromo group activates the 4-chloro position for substitution, enabling regioselective functionalization. Computational modeling (e.g., DFT) can predict reactivity and optimize reaction pathways .

Q. What strategies address discrepancies in spectroscopic data during structural characterization?

  • Case Study : If 1H^1H-NMR shows unexpected peaks, consider:

Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., incomplete substitution or hydrolysis).

Dynamic Effects : Rotameric equilibria or solvent interactions may split signals; variable-temperature NMR can resolve these .

  • Validation : Cross-reference with literature spectra or synthesize a reference standard for comparison.

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

  • Process Optimization :

  • Catalysis : Use Pd-based catalysts for Suzuki couplings to introduce aryl/heteroaryl groups at the 6-bromo position.
  • Solvent Selection : EtOH or THF for SNAr reactions, balancing reactivity and solubility .
    • Yield Challenges : Hydrochloride salt formation (from ) achieves >90% yield, but downstream reactions may require intermediate purification (e.g., column chromatography) to mitigate side products .

Data Contradictions and Resolution

Q. How should researchers reconcile variations in reported purity levels (e.g., 96% vs. 98%) across commercial sources?

  • Root Cause Analysis : Differences may arise from synthesis protocols (e.g., recrystallization steps) or analytical methods (HPLC vs. GC).
  • Mitigation : Repurify in-house using flash chromatography or recrystallization. Validate purity via orthogonal methods (e.g., NMR and LC-MS) .

Methodological Best Practices

Q. What protocols ensure safe handling and waste disposal of this compound?

  • Safety : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
  • Waste Management : Neutralize acidic waste with bicarbonate before disposal. Consult institutional guidelines for halogenated waste .

Computational and Theoretical Extensions

Q. Can molecular docking predict the binding affinity of 6-bromo-4-chloroquinoline derivatives to target proteins like PI3K or EGFR?

  • Approach : Use AutoDock Vina or Schrödinger Suite to model interactions. Parameterize halogen bonds (Br/Cl) for accurate predictions. Validate with in vitro kinase assays .

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